N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide
Übersicht
Beschreibung
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide, also known as DBU, is a small molecule that has been extensively studied for its potential therapeutic applications. DBU belongs to the family of glycine receptor antagonists and has been found to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide acts as a glycine receptor antagonist, blocking the action of glycine at the receptor site. This leads to a decrease in the inhibitory neurotransmitter activity, resulting in an increase in neuronal excitability. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has also been found to modulate the activity of other neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been found to exhibit a variety of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant effects. It has also been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been shown to modulate the activity of ion channels such as NMDA and AMPA receptors, leading to an increase in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has limitations in terms of its selectivity, as it has been found to interact with a variety of neurotransmitters and ion channels. This can make it difficult to determine the specific mechanism of action of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide. One area of interest is the potential use of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glycine receptor antagonists, which could help to elucidate the specific role of glycine receptors in different physiological and pathological processes. Additionally, further research is needed to determine the potential side effects of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide and to develop more effective delivery methods for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, an anxiolytic, and an anticonvulsant. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-2-3-10-22-15-17-25(18-16-22)27-26(29)21-28(19-23-11-6-4-7-12-23)20-24-13-8-5-9-14-24/h4-9,11-18H,2-3,10,19-21H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRCYCAXQGOMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.